AFB-Guanine-13C,15N2 AFB-Guanine-13C,15N2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208037
InChI:
SMILES:
Molecular Formula: C₂₁¹³CH₁₇N₃¹⁵N₂O₈
Molecular Weight: 482.38

AFB-Guanine-13C,15N2

CAS No.:

Cat. No.: VC0208037

Molecular Formula: C₂₁¹³CH₁₇N₃¹⁵N₂O₈

Molecular Weight: 482.38

* For research use only. Not for human or veterinary use.

AFB-Guanine-13C,15N2 -

Specification

Molecular Formula C₂₁¹³CH₁₇N₃¹⁵N₂O₈
Molecular Weight 482.38

Introduction

Chemical Identity and Structure

AFB-Guanine-13C,15N2 is characterized by specific isotopic labeling of the guanine moiety with 13C and 15N atoms. The compound retains the structural features of the aflatoxin B1-guanine adduct while incorporating these stable isotopes at specific positions.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₂₁¹³CH₁₇N₃¹⁵N₂O₈
Molecular Weight482.38 g/mol
IUPAC Name(3R,4R,5R,7S)-5-(2-(15N)azanyl-6-oxo-1H-purin-7-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
SMILESCOc1cc2O[C@H]3OC@Hn6cnc7N13C[15NH2]
InChIInChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-17-14(27)18(30)26-22(23)25-17/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19-,21+/m1/s1/i22+1,23+1,26+1
AppearanceSolid compound
SolubilityLimited water solubility; more soluble in organic solvents like DMSO

The compound contains isotopically labeled positions where 13C replaces one standard carbon and 15N replaces two nitrogen atoms in the guanine moiety, providing distinctive spectroscopic properties that enable its detection and quantification in biological samples .

Synthesis Methodologies

The synthesis of AFB-Guanine-13C,15N2 involves specialized techniques to incorporate isotopic labels while maintaining the structural integrity of the aflatoxin-guanine adduct.

Standard Synthesis Approach

The most common approach for synthesizing AFB-Guanine-13C,15N2 begins with the preparation of the aflatoxin B1 epoxide, which subsequently reacts with isotopically labeled DNA or guanine.

The typical synthesis pathway involves:

  • Epoxidation of aflatoxin B1 to form AFB1-exo-8,9-epoxide

  • Reaction with 13C,15N-labeled DNA or guanine

  • Hydrolysis and purification of the resulting adduct

According to published methods, AFB1-N7-Gua can be prepared by reacting calf thymus DNA dissolved in water with AFB1-exo-8,9-epoxide in acetone. After a brief reaction period, the DNA is precipitated with ethanol, hydrolyzed with HCl, and the adduct is isolated and purified by HPLC .

Isotope Incorporation Methods

For the preparation of isotopically labeled derivatives like AFB-Guanine-13C,15N2, uniformly 15N-labeled DNA isolated from algae grown in a pure 15N-environment can be used . The incorporation of 13C can be achieved through similar specialized growth conditions or through synthetic pathways using 13C-enriched precursors.

Analytical confirmation of the isotopic purity typically employs:

  • NMR spectroscopy (1H, 13C, and 15N)

  • High-resolution mass spectrometry (HRMS)

  • LC-MS/MS analysis

Purification and Quantification

After synthesis, AFB-Guanine-13C,15N2 is typically purified using HPLC methods and quantified by UV-Vis spectrophotometry. The compound shows characteristic absorption at around 360-362 nm with an extinction coefficient of approximately 18,000 L mol-1 cm-1 . Further characterization is usually performed by LC-MS/MS to confirm identity and purity.

Analytical Applications

AFB-Guanine-13C,15N2 serves as a critical internal standard in various analytical methods used to detect and quantify aflatoxin exposure.

LC-MS/MS Applications

The primary analytical application of AFB-Guanine-13C,15N2 is as an internal standard in LC-MS/MS analyses of aflatoxin-DNA adducts. This approach allows for accurate quantification of adducts in biological samples by providing a reference compound with identical chemical properties but distinguishable mass.

Typical LC-MS/MS parameters for AFB-Guanine-13C,15N2 analysis include:

  • Multiple reaction monitoring (MRM) transitions specific to the isotopically labeled compound

  • Electrospray ionization (ESI) in positive mode

  • Chromatographic separation using C18 columns with acidified mobile phases

The limit of detection for AFB1-N7-Gua using isotopically labeled internal standards has been reported to be as low as 0.036 fmol when injected on column .

Biomarker Applications

AFB-Guanine-13C,15N2 plays a crucial role in biomonitoring studies of aflatoxin exposure. By adding a known amount of this isotopically labeled compound to biological samples, researchers can:

  • Account for sample matrix effects

  • Compensate for analyte loss during sample cleanup

  • Provide accurate quantification of naturally occurring aflatoxin-DNA adducts

  • Differentiate between endogenous and exogenous adducts

This approach has been particularly valuable in epidemiological studies examining the relationship between aflatoxin exposure and liver cancer risk in populations consuming contaminated foods.

Role in Aflatoxin Research

Metabolism and DNA Damage Studies

AFB-Guanine-13C,15N2 has been instrumental in elucidating the mechanisms of aflatoxin metabolism and DNA damage. Studies utilizing this compound have demonstrated that:

  • Aflatoxin B1 is metabolized to a reactive epoxide that binds to the N7 position of guanine

  • This primary lesion can undergo further transformations, including formation of formamidopyrimidine (FapyGua) derivatives

  • The presence of these adducts can lead to DNA mutations, particularly G→T transversions

Research using isotopically labeled standards has shown that both the AFB1-N7-Gua adduct and its derivative AFB1-FapyGua contribute to the mutagenic and carcinogenic effects of aflatoxins .

DNA AdductMass Transition for UnlabeledMass Transition for LabeledBiological Significance
AFB1-N7-Gua480→331485→335 (15N5 label)Primary aflatoxin DNA adduct
AFB1-FapyGua496→380501→384 (15N5 label)Secondary aflatoxin DNA adduct; more persistent
8-OH-Gua455→440460→445 (15N5 label)Oxidative damage marker; may contribute to mutations
FapyAde454→283457→286 (13C,15N2 label)Secondary oxidative damage marker

This comprehensive approach to DNA damage assessment provides a more complete understanding of the genotoxic effects of aflatoxin exposure .

Biological Significance and Research Applications

Role in Carcinogenesis Research

AFB-Guanine-13C,15N2 has been instrumental in establishing the link between aflatoxin exposure and hepatocellular carcinoma. Research using this compound has:

  • Confirmed the dose-dependent relationship between aflatoxin exposure and DNA adduct formation

  • Demonstrated the persistence of certain aflatoxin-DNA adducts

  • Helped establish DNA adduct levels as biomarkers of cancer risk

  • Supported intervention strategies to reduce aflatoxin exposure in high-risk populations

The ability to accurately quantify aflatoxin-DNA adducts using isotopically labeled standards has been critical to these advances in understanding aflatoxin carcinogenesis .

DNA Repair Studies

AFB-Guanine-13C,15N2 has also been used in studies of DNA repair processes. Recent research has shown that:

  • Base excision repair (BER) plays a key role in removing aflatoxin-DNA adducts

  • The DNA glycosylase NEIL1 is particularly important for repair of AFB1-FapyGua adducts

  • Genetic variations in NEIL1 may affect susceptibility to aflatoxin-induced carcinogenesis

These findings highlight the importance of DNA repair processes in modulating the genotoxic effects of aflatoxin exposure .

Comparative Analysis with Related Compounds

AFB-Guanine-13C,15N2 is part of a larger family of aflatoxin adducts and derivatives used in research. Understanding its relationship to these compounds provides context for its specific applications.

CompoundStructure/FunctionalityUnique FeaturesApplications
AFB-Guanine-13C,15N2Isotopically labeled aflatoxin B1-guanine adductContains 13C and 15N isotopes for mass spectrometric detectionInternal standard for DNA adduct quantification
AFB1-N7-GuaNatural aflatoxin B1-guanine adductPrimary DNA adduct formed by aflatoxin B1Biomarker of aflatoxin exposure and DNA damage
AFB1-FapyGuaFormamidopyrimidine derivative of AFB1-N7-GuaMore stable than the N7-Gua adduct; persists longer in DNALonger-term biomarker of aflatoxin exposure
AFB1-Lysine-13C6,15N2Isotopically labeled aflatoxin B1-lysine adductForms with albumin rather than DNAInternal standard for protein adduct quantification
8-HydroxydeoxyguanosineOxidative DNA damage markerResults from oxidative stress; not directly related to aflatoxinsBiomarker of oxidative DNA damage

This comparison highlights the specific utility of AFB-Guanine-13C,15N2 as an internal standard for DNA adduct analysis, distinguishing it from other related compounds that serve different analytical purposes .

Future Research Directions

Current and future research involving AFB-Guanine-13C,15N2 is focused on several key areas:

  • Development of more sensitive and efficient analytical methods for detecting low levels of aflatoxin-DNA adducts

  • Integration of aflatoxin-DNA adduct analysis with other biomarkers of exposure and effect

  • Exploration of individual susceptibility factors that modulate DNA adduct formation and repair

  • Investigation of interactions between aflatoxin exposure and other environmental or genetic risk factors for liver cancer

Advances in these areas will continue to rely on the availability of high-quality isotopically labeled standards like AFB-Guanine-13C,15N2 .

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